A Technical Guide to 7-Methylquinolin-8-amine (CAS: 5470-82-6): Properties, Synthesis, and Potential Applications
A Technical Guide to 7-Methylquinolin-8-amine (CAS: 5470-82-6): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methylquinolin-8-amine (CAS No. 5470-82-6), a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines a viable synthetic pathway with detailed protocols, and explores its potential biological applications based on the activities of structurally related compounds.
Physicochemical and Structural Properties
7-Methylquinolin-8-amine is a solid quinoline derivative. Its core structure, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery. The placement of the amino and methyl groups at positions 8 and 7, respectively, dictates its specific chemical reactivity and biological interaction profile.
| Property | Value | Reference |
| CAS Number | 5470-82-6 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | 7-methylquinolin-8-amine | [1] |
| Physical Form | Solid | |
| Density | 1.169 g/cm³ (Predicted) | |
| logP | 2.34 (Predicted) | |
| Storage Conditions | 2-8°C, protect from light and air |
Synthesis and Characterization
A practical and efficient synthesis of 7-Methylquinolin-8-amine involves a two-step process starting from the commercially available m-toluidine. The key intermediate, 7-methyl-8-nitroquinoline, is first synthesized and then reduced to the target amine.[2]
The synthesis begins with a Skraup reaction of m-toluidine to produce 7-methylquinoline. This is followed by a regioselective nitration at the 8-position, directed by the methyl group, to yield 7-methyl-8-nitroquinoline.[2] The final step is the reduction of the nitro group to the primary amine.
This protocol details the chemical reduction of the nitro-intermediate to the final amine product using stannous chloride (tin(II) chloride), a common and effective method for this transformation.[3][4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 7-methyl-8-nitroquinoline (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of starting material). To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After completion, cool the mixture to room temperature. Carefully remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the crude residue, add a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to precipitate tin salts and deprotonate the amine product. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.
While full experimental spectra are not widely published, the structure of 7-Methylquinolin-8-amine allows for the confident prediction of its key spectroscopic features.
| Technique | Expected Features | Reference |
| ¹H NMR | - Aromatic Protons (5H): Multiple signals between δ 7.0-8.9 ppm. | [2][6] |
| - Amine Protons (2H): A broad singlet, typically between δ 4.0-5.5 ppm. | ||
| - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. | [2] | |
| ¹³C NMR | - Aromatic Carbons (9C): Signals in the δ 110-150 ppm range. | [7][8] |
| - Methyl Carbon (1C): A signal in the aliphatic region, around δ 15-25 ppm. | [8] | |
| IR Spectroscopy | - N-H Stretch (Primary Amine): Two characteristic medium bands at ~3450-3300 cm⁻¹. | [9][10] |
| - N-H Bend (Primary Amine): A medium to strong band at ~1650-1580 cm⁻¹. | [9] | |
| - Aromatic C=C/C=N Stretch: Multiple sharp bands in the ~1600-1450 cm⁻¹ region. | ||
| - Aromatic C-N Stretch: A strong band around ~1335-1250 cm⁻¹. | [9] | |
| Mass Spectrometry | - Molecular Ion (M⁺): An odd-numbered peak at m/z = 158, consistent with the Nitrogen Rule for a compound with two nitrogen atoms. | [11][12][13] |
| - Key Fragmentation: Likely loss of a methyl radical (M-15) to give a fragment at m/z = 143, or loss of HCN (M-27) from the pyridine ring, a common fragmentation for quinolines. | [12] |
Potential Biological Activity and Applications
While specific bioactivity data for 7-Methylquinolin-8-amine is limited, the 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[14] Derivatives of this class are known to exhibit a wide range of biological effects.
Key areas of interest for drug development include:
-
Antiparasitic Agents: As analogues of primaquine, this compound is a candidate for development as an antimalarial or antileishmanial agent.
-
Anticancer Agents: Many quinoline derivatives show potent antiproliferative activity against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage and apoptosis.
-
Anti-infective Agents: The quinoline core is present in numerous antibacterial and antifungal drugs.
Cited Experimental Protocols for Biological Evaluation
To assess the potential of 7-Methylquinolin-8-amine, standard in vitro assays can be employed.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methylquinolin-8-amine in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
The DCFH-DA assay is widely used to measure total intracellular ROS levels.[18][19][20][21][22]
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and treat with 7-Methylquinolin-8-amine as described in the MTT assay (Steps 1-3). Include an untreated control and a positive control for ROS induction (e.g., H₂O₂ or doxorubicin).[18][20]
-
Probe Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in high-quality DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.[19][20]
-
Staining: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[21]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe that has not been taken up by the cells.[22]
-
Data Acquisition: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[19][22] Alternatively, visualize ROS production using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold-change in ROS production.
Safety and Handling
7-Methylquinolin-8-amine is a chemical compound that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
| Hazard Category | Information |
| GHS Pictograms |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H312: Harmful in contact with skin. | |
| H317: May cause an allergic skin reaction. | |
| H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Note: Hazard information is based on data for 8-Amino-7-methylquinoline and may be representative.
Conclusion
7-Methylquinolin-8-amine (CAS 5470-82-6) is a valuable building block for chemical synthesis and a promising scaffold for drug discovery. Its structural similarity to known bioactive agents, particularly in the antimalarial and anticancer fields, makes it a compelling candidate for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutics and advanced materials.
References
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- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
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- 7. dev.spectrabase.com [dev.spectrabase.com]
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- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. youtube.com [youtube.com]
- 14. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 21. doc.abcam.com [doc.abcam.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
